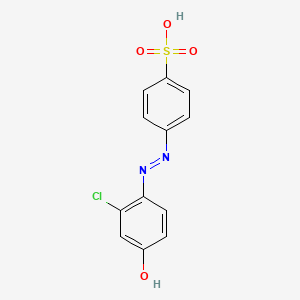
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid is an organic compound with the molecular formula C12H9ClN2O4S and a molecular weight of 312.73 g/mol . This compound is known for its deep red color and is typically found in a solid powder form. It has limited solubility in water but can dissolve in certain organic solvents . The compound is acidic and can react with bases to form salts .
Preparation Methods
The synthesis of 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid involves multiple steps and requires specific reaction conditions. The process generally starts with the diazotization of 2-chloro-4-hydroxyaniline, followed by coupling with benzenesulfonic acid[2][2]. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in the yield and purity of the final product[2][2]. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis efficiently[2][2].
Chemical Reactions Analysis
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: The compound can be used in biological assays to study enzyme activities and other biochemical processes.
Industry: The compound is utilized in the production of various industrial dyes and pigments.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid can be compared with other azo compounds, such as:
- 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzoic acid
- 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzene-1-sulfonamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of chloro, hydroxy, and sulfonic acid groups, which confer distinct properties and reactivity patterns .
Properties
Molecular Formula |
C12H9ClN2O4S |
|---|---|
Molecular Weight |
312.73 g/mol |
IUPAC Name |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-9(16)3-6-12(11)15-14-8-1-4-10(5-2-8)20(17,18)19/h1-7,16H,(H,17,18,19) |
InChI Key |
GQRUMXSXCFMAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


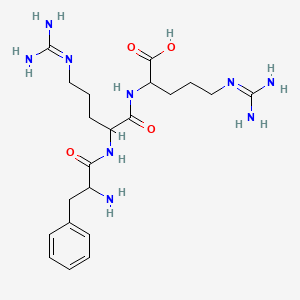
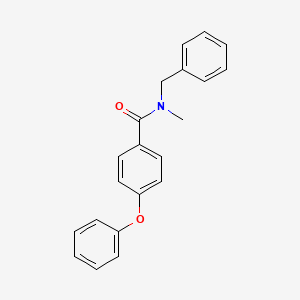
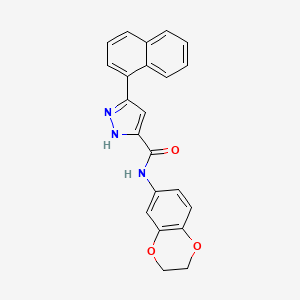
![N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15155786.png)
![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)
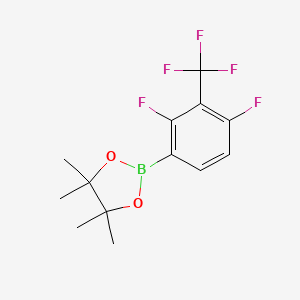
![2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid](/img/structure/B15155799.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15155804.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(prop-2-en-1-yl)benzamide](/img/structure/B15155825.png)

![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)
